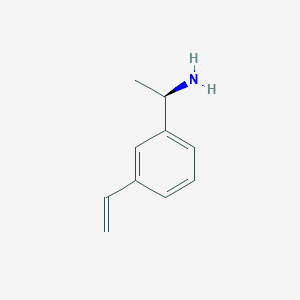
(1R)-1-(3-Vinylphenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Vinylphenyl)ethylamine is an organic compound that belongs to the class of amines. It features a vinyl group attached to a phenyl ring, which is further connected to an ethylamine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Vinylphenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and ®-1-phenylethylamine.
Reaction Conditions: The key step involves the reductive amination of 3-vinylbenzaldehyde with ®-1-phenylethylamine in the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Vinylphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Epoxides: Formed from the oxidation of the vinyl group.
Saturated Amines: Resulting from the reduction of the vinyl group.
Substituted Amines: Products of nucleophilic substitution reactions.
Scientific Research Applications
(1R)-1-(3-Vinylphenyl)ethylamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Vinylphenyl)ethylamine involves its interaction with specific molecular targets. These may include:
Enzymes: Acting as a substrate or inhibitor for certain enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing biochemical pathways related to its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Phenylethylamine: Lacks the vinyl group but shares the ethylamine moiety.
(1R)-1-(3-Methylphenyl)ethylamine: Contains a methyl group instead of a vinyl group.
(1R)-1-(3-Ethylphenyl)ethylamine: Features an ethyl group in place of the vinyl group.
Uniqueness
(1R)-1-(3-Vinylphenyl)ethylamine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R)-1-(3-ethenylphenyl)ethanamine |
InChI |
InChI=1S/C10H13N/c1-3-9-5-4-6-10(7-9)8(2)11/h3-8H,1,11H2,2H3/t8-/m1/s1 |
InChI Key |
JODORQAIYSXZBR-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C=C)N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




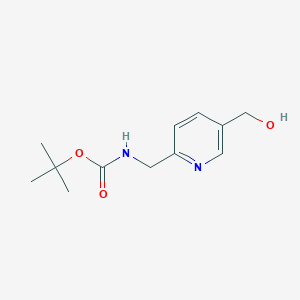



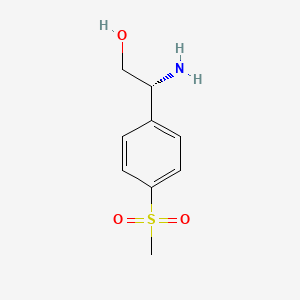
![3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041761.png)
![(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)methanol](/img/structure/B13041762.png)
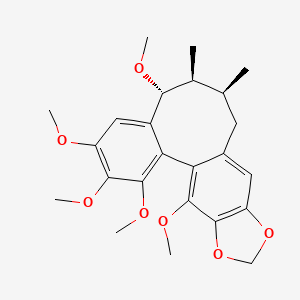
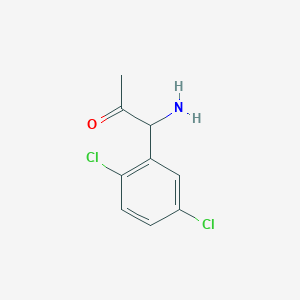


![Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B13041775.png)
